3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure includes a thiazolo[3,2-a]pyrimidine core, a dihydroisoquinoline moiety, and a ketone functional group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multiple steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Dihydroisoquinoline Moiety: This step often involves the use of a Heck reaction or similar palladium-catalyzed coupling reactions to attach the dihydroisoquinoline unit to the core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolo[3,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-one: Shares the dihydroisoquinoline core but lacks the thiazolo[3,2-a]pyrimidine structure.
Thiazolo[3,2-a]pyrimidin-5(3H)-one: Contains the thiazolo[3,2-a]pyrimidine core but lacks the dihydroisoquinoline moiety.
Uniqueness
The uniqueness of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one lies in its combination of multiple functional groups and ring systems, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for both synthetic chemistry and biomedical research.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-8-17(23)21-15(11-24-18(21)19-12)9-16(22)20-7-6-13-4-2-3-5-14(13)10-20/h2-5,8,15H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQREXOYTAMXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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